2-(Undecylsulfanyl)-1H-benzimidazole is an organic compound belonging to the class of benzimidazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core substituted with an undecylsulfanyl group, enhancing its potential for various therapeutic uses. Benzimidazoles are characterized by a fused benzene and imidazole ring structure, making them significant in pharmaceutical research due to their ability to interact with multiple biological targets.
Benzimidazoles, including 2-(undecylsulfanyl)-1H-benzimidazole, are derived from the condensation of o-phenylenediamine with formic acid or related compounds. This compound is classified as a heterocyclic aromatic organic compound, which is pivotal in drug design and development due to its pharmacological properties .
The synthesis of 2-(undecylsulfanyl)-1H-benzimidazole can be approached through several methods:
The molecular structure of 2-(undecylsulfanyl)-1H-benzimidazole consists of a benzimidazole ring with a sulfur atom linked to an undecyl chain. The general formula can be represented as follows:
This structure contributes to its solubility properties and interaction potential with biological targets.
2-(Undecylsulfanyl)-1H-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
The mechanism of action for 2-(undecylsulfanyl)-1H-benzimidazole primarily involves its interaction with specific biological targets:
The applications of 2-(undecylsulfanyl)-1H-benzimidazole span various fields:
The benzimidazole nucleus represents a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling versatile interactions with biological targets. This bicyclic heterocycle, formed by fusion of benzene and imidazole rings, exhibits exceptional stability under physiological conditions (pKa ~5.6 for conjugate acid, ~12.8 for base) [5] [9]. Its capacity to participate in hydrogen bonding, π-π stacking, van der Waals interactions, and metal coordination underpins broad pharmacological relevance. Clinically, benzimidazole derivatives demonstrate at least 15 distinct therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory actions [2] [6]. Notable FDA-approved drugs containing this pharmacophore include:
Table 1: Therapeutic Applications of Select Benzimidazole-Based Drugs
Drug | Therapeutic Category | Molecular Target/Mechanism |
---|---|---|
Bendamustine | Antineoplastic | DNA alkylation/crosslinking |
Omeprazole | Antiulcerative | H⁺/K⁺ ATPase inhibition |
Albendazole | Anthelmintic | Microtubule disruption |
Telmisartan | Antihypertensive | Angiotensin II receptor blockade |
Veliparib | Anticancer (investigational) | PARP inhibition |
This versatility originates from the scaffold’s synthetic flexibility, allowing strategic modifications at N1, C2, C5, and C6 positions to fine-tune pharmacokinetic and pharmacodynamic properties [4] [9]. The C2 position is particularly reactive toward electrophiles and nucleophiles, enabling diverse functionalization – including sulfanyl groups – to enhance target specificity and potency [5] [10].
Sulfanyl functionalization (R-S-) at the C2 position of benzimidazole significantly expands its pharmacological potential through three primary mechanisms:
Table 2: Impact of Sulfanyl Substituents on Benzimidazole Bioactivity
Substituent | Key Biological Activities | Structure-Activity Relationship Insights |
---|---|---|
Methylthio (-SCH₃) | Antimicrobial, Antiviral | Compact size enhances enzymatic pocket penetration |
Phenylthio (-SPh) | Anticancer (Topoisomerase inhibition) | Aromatic ring enables π-π stacking with DNA nucleobases |
Undecylsulfanyl (-SC₁₁H₂₃) | Antiproliferative, Kinase inhibition | Long alkyl chain improves membrane diffusion and hydrophobic pocket binding |
Ethyldisulfanyl (-SSEt) | Antiviral (Coxsackievirus/echovirus inhibition) | Disulfide bond enables redox-dependent activity |
Molecular docking studies confirm that sulfanyl-linked alkyl/aryl groups occupy hydrophobic clefts in target proteins (e.g., kinase ATP-binding sites), with binding affinities correlating strongly with chain length up to C₁₂ [3] [9]. The undecyl chain represents a near-optimal length for balancing lipophilicity and steric constraints in enzymatic cavities.
2-(Undecylsulfanyl)-1H-benzimidazole occupies a strategic niche in oncology and antimicrobial research due to its dual targeting capabilities:
Anticancer Mechanisms: The compound exhibits multimodal activity against cancer cells:
Antimicrobial Potential: Structural analogs demonstrate broad-spectrum activity:
Table 3: Molecular Targets of 2-(Alkyl/Arylsulfanyl)-1H-Benzimidazoles in Targeted Therapy
Target Class | Specific Targets | Observed Effects of Sulfanyl-Benzimidazoles | Supporting Evidence |
---|---|---|---|
Kinases | CDK-8, VEGFR2, Pim-1 | Competitive ATP-binding site inhibition; IC₅₀ values: 0.5–5 μM | Docking scores < -9.5 kcal/mol [3] [4] |
Epigenetic Regulators | HDAC2, KDM4A, KDM5A | Zinc chelation (HDACs); α-ketoglutarate displacement (KDMs) | IC₅₀ 0.89–3.2 μM [4] |
DNA Processing Enzymes | Topoisomerase I/II, PARP-1 | DNA cleavage complex stabilization; PARP trapping | 40–90% enzyme inhibition at 10 μM [4] [9] |
Microtubule Proteins | β-tubulin | Disruption of tubulin polymerization dynamics | EC₅₀ 1.8 μM (albendazole analog) [9] |
The undecylsulfanyl chain specifically enhances tissue permeability and intracellular retention compared to shorter analogs, as demonstrated by 3.2-fold higher tumor accumulation in xenograft models relative to methylthio derivatives [9]. Current research focuses on rational optimization:
The structural plasticity of 2-(undecylsulfanyl)-1H-benzimidazole positions it as a versatile template for developing precision therapeutics against oncology and infectious disease targets.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3